(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a chiral oxazolidine derivative. This compound is notable for its use in organic synthesis, particularly in the construction of complex molecules due to its unique structural features. The presence of the tert-butoxycarbonyl (boc) protecting group and the ethynyl functionality makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2,2-dimethyl-4-oxazolidinone and ethynyl bromide.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine would follow similar steps but on a larger scale. Continuous flow reactors might be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethynyl group can undergo oxidation reactions, forming carbonyl compounds or carboxylic acids depending on the oxidizing agent used.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The boc-protected oxazolidine can participate in nucleophilic substitution reactions, where the boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with Pd/C, Lindlar’s catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH)
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of new oxazolidine derivatives with different functional groups
Scientific Research Applications
Chemistry
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help in the formation of enantiomerically pure compounds.
Biology and Medicine
In medicinal chemistry, this compound can be used in the synthesis of pharmaceuticals, particularly those requiring chiral centers. Its ability to undergo various chemical transformations makes it a useful building block in drug design and development.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its versatility allows for the creation of a wide range of products with specific properties.
Mechanism of Action
The mechanism by which (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine exerts its effects depends on the specific reactions it undergoes. Generally, the boc group provides steric protection, allowing selective reactions at other sites. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The oxazolidine ring can act as a chiral auxiliary, influencing the stereochemistry of subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
®-2,2-Dimethyl-3-boc-4-ethynyloxazolidine: The enantiomer of the compound , with similar reactivity but different stereochemistry.
2,2-Dimethyl-3-boc-4-ethynyloxazolidine: Without the chiral center, this compound lacks the enantioselective properties of the (S)-enantiomer.
2,2-Dimethyl-4-ethynyloxazolidine: Lacks the boc protecting group, making it more reactive but less selective in certain reactions.
Uniqueness
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is unique due to its combination of a chiral center, a boc protecting group, and an ethynyl functionality. This combination allows for a wide range of selective reactions, making it a valuable intermediate in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZQSYOKTUMHNY-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457277 |
Source
|
Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173065-16-2 |
Source
|
Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.